1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide
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Description
This compound is a chemical substance with the molecular formula C11H14ClN3O3S and a molecular weight of 303.77 . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its mechanism of action, and its potential biological activity. In particular, its potential anti-tubercular activity could be a promising area for future research .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O4S/c1-23(2)15-13(17(26)21-10-20-15)22-16(25)11-5-8-24(9-6-11)29(27,28)12-4-3-7-19-14(12)18/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,22,25)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRGFIPIPTPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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